molecular formula C16H17N5O2S B14930884 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide

Cat. No.: B14930884
M. Wt: 343.4 g/mol
InChI Key: HXYANWZPWIJDHQ-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothieno-pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings. The presence of the pyrazole and carboxamide groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzothieno-pyrimidine core, followed by the introduction of the pyrazole and carboxamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical factors that influence the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases and conditions.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-N-[(E)-phenylmethylidene]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidine-3(4H)-carbothioamide
  • 2-[(1-Methyl-2-oxo-2-phenylethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one

Uniqueness

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-9-17-15-13(10-5-3-4-6-12(10)24-15)16(23)21(9)19-14(22)11-7-8-20(2)18-11/h7-8H,3-6H2,1-2H3,(H,19,22)

InChI Key

HXYANWZPWIJDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=NN(C=C4)C

Origin of Product

United States

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